1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one
Brand Name: Vulcanchem
CAS No.: 2034369-10-1
VCID: VC6309596
InChI: InChI=1S/C19H22N4O2/c24-18(7-6-15-4-2-1-3-5-15)23-13-16-12-20-19(21-17(16)14-23)22-8-10-25-11-9-22/h1-5,12H,6-11,13-14H2
SMILES: C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CCC4=CC=CC=C4
Molecular Formula: C19H22N4O2
Molecular Weight: 338.411

1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one

CAS No.: 2034369-10-1

Cat. No.: VC6309596

Molecular Formula: C19H22N4O2

Molecular Weight: 338.411

* For research use only. Not for human or veterinary use.

1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one - 2034369-10-1

Specification

CAS No. 2034369-10-1
Molecular Formula C19H22N4O2
Molecular Weight 338.411
IUPAC Name 1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-phenylpropan-1-one
Standard InChI InChI=1S/C19H22N4O2/c24-18(7-6-15-4-2-1-3-5-15)23-13-16-12-20-19(21-17(16)14-23)22-8-10-25-11-9-22/h1-5,12H,6-11,13-14H2
Standard InChI Key OXTLIAKITFLMRA-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CCC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

The core structure of 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one consists of a pyrrolo[3,4-d]pyrimidine scaffold, a bicyclic system fused from pyrrole and pyrimidine rings. Position 2 of the pyrimidine ring is substituted with a morpholino group (a six-membered ring containing one oxygen and one nitrogen atom), while position 6 is linked to a 3-phenylpropan-1-one moiety via a ketone bridge . The morpholino group enhances solubility and modulates electronic properties, whereas the phenylpropanone side chain introduces steric bulk and potential hydrophobic interactions.

Key structural features include:

  • Pyrrolo[3,4-d]pyrimidine Core: Provides a planar, aromatic system capable of π-π stacking interactions with biological targets.

  • Morpholino Substituent: Contributes to solubility and hydrogen-bonding capacity .

  • 3-Phenylpropan-1-one Side Chain: Introduces conformational flexibility and hydrophobic character, critical for membrane permeability and target binding.

PropertyValueSource
Molecular FormulaC19H20N4O2C_{19}H_{20}N_4O_2
Molecular Weight336.4 g/mol
CAS Number2035036-80-5

Physicochemical Properties

  • Solubility: Likely limited aqueous solubility due to the hydrophobic phenylpropanone group, necessitating prodrug formulations or salt forms for therapeutic use .

  • Stability: The morpholino group may confer resistance to enzymatic degradation, while the ketone bridge could be susceptible to reduction under physiological conditions .

  • LogP: Predicted to be moderately lipophilic (~2.5–3.5), balancing membrane permeability and solubility.

Pharmacological Profile and Mechanism of Action

Pyrrolopyrimidine derivatives are renowned for their kinase inhibitory activity. The compound’s structural similarity to patented Akt/Rsk/S6K inhibitors and pyrido[2,3-d]pyrimidines suggests potential multi-kinase inhibition. Key mechanisms may include:

  • ATP-Competitive Binding: The planar pyrrolopyrimidine core mimics purine rings, competing for ATP-binding pockets in kinases .

  • Allosteric Modulation: The morpholino group could stabilize inactive kinase conformations, as seen in related compounds.

In vitro studies on analogous molecules demonstrate nanomolar IC50 values against cancer cell lines (e.g., U87 glioblastoma) , with prodrug derivatives showing enhanced cytotoxicity due to improved solubility .

Comparative Analysis with Related Compounds

The compound’s uniqueness lies in its morpholino and phenylpropanone substituents, which differentiate it from analogs:

Compound ClassKey FeaturesBiological Activity
Pyrido[2,3-d]pyrimidinesPyridine-pyrimidine fusionAnticancer, antiviral
QuinazolinonesBenzene-quinazoline coreAntimicrobial, kinase inhibition
Pyrrolo[2,3-d]pyrimidinesVaried substituentsAkt/Rsk/S6K inhibition

The morpholino group in the target compound may enhance selectivity compared to non-morpholino derivatives, as evidenced by improved kinase binding in patented compounds .

Future Research Directions

Critical gaps include:

  • Synthetic Optimization: Developing scalable routes and prodrug formulations to address solubility limitations .

  • Target Validation: Elucidating specific kinase targets via crystallography and binding assays .

  • In Vivo Studies: Evaluating pharmacokinetics and efficacy in orthotopic cancer models .

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